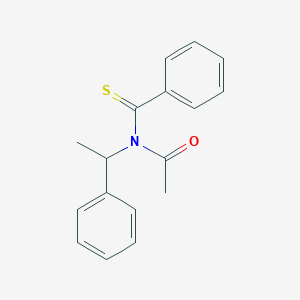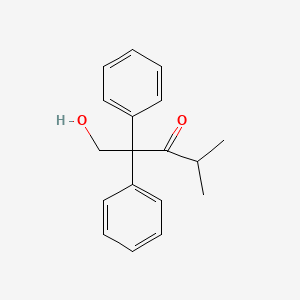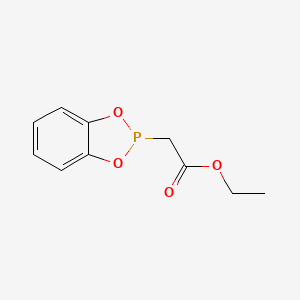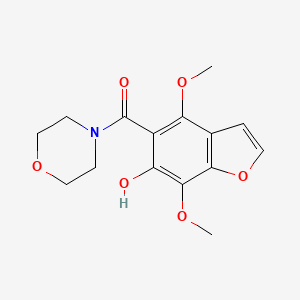
(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone is a complex organic compound that features a benzofuran core with hydroxy and methoxy substituents, as well as a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid with morpholine under specific conditions to form the desired methanone derivative . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the methanone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzofuran derivatives with ketone functionalities, while reduction of the methanone group can produce alcohol derivatives.
Applications De Recherche Scientifique
(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzofuran core and morpholine moiety can bind to active sites, modulating the activity of the target molecules. This interaction can influence various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid
- 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Uniqueness
(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone is unique due to the presence of both the benzofuran core and the morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88258-58-6 |
|---|---|
Formule moléculaire |
C15H17NO6 |
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H17NO6/c1-19-12-9-3-6-22-13(9)14(20-2)11(17)10(12)15(18)16-4-7-21-8-5-16/h3,6,17H,4-5,7-8H2,1-2H3 |
Clé InChI |
WWCVICQXNYXFEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


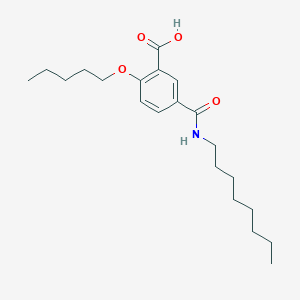

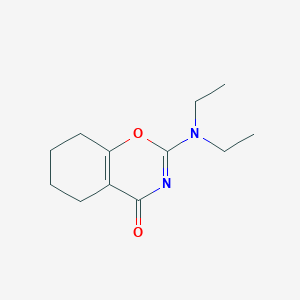
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)
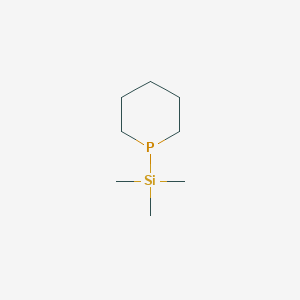

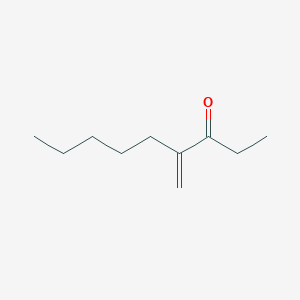
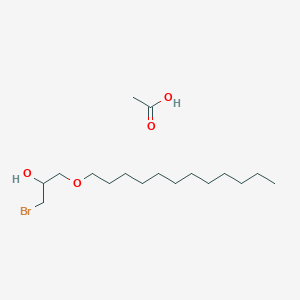

![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
